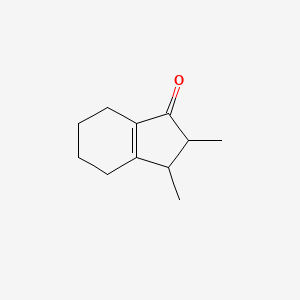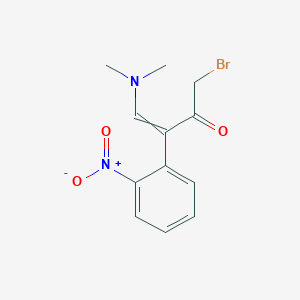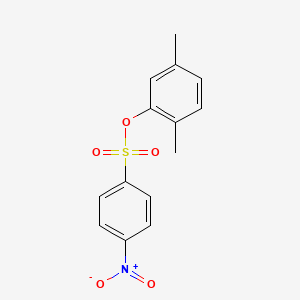
Phosphoric acid--chloromethanol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid–chloromethanol (1/1) is a compound formed by the combination of phosphoric acid and chloromethanol in a 1:1 molar ratio. Phosphoric acid, a triprotic acid, is widely used in various industrial applications, while chloromethanol, also known as chloromethyl alcohol, is an organic compound with a hydroxyl group and a chlorine atom attached to a methane backbone. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: Phosphoric acid–chloromethanol (1/1) can be synthesized through the direct reaction of phosphoric acid with chloromethanol. The reaction typically occurs under controlled conditions to ensure the proper stoichiometry and to avoid side reactions. The general reaction can be represented as:
H3PO4+CH3ClOH→H3PO4–CH3ClOH
Industrial Production Methods: Industrial production of phosphoric acid–chloromethanol (1/1) involves the careful mixing of phosphoric acid and chloromethanol in large reactors. The reaction is carried out at a controlled temperature and pressure to ensure maximum yield and purity. The product is then purified through distillation or crystallization techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Phosphoric acid–chloromethanol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives and chlorinated organic compounds.
Reduction: Reduction reactions can lead to the formation of phosphorous acid and methanol derivatives.
Substitution: The chlorine atom in chloromethanol can be substituted with other nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and amines (NH_2R) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives and chlorinated organic compounds.
Reduction: Phosphorous acid and methanol derivatives.
Substitution: Various phosphoric acid esters depending on the nucleophile used.
科学的研究の応用
Phosphoric acid–chloromethanol (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
作用機序
The mechanism of action of phosphoric acid–chloromethanol (1/1) involves its interaction with molecular targets through its functional groups. The hydroxyl group of chloromethanol can form hydrogen bonds with biological molecules, while the phosphoric acid moiety can participate in phosphorylation reactions. These interactions can modulate enzyme activity, alter biochemical pathways, and affect cellular processes.
類似化合物との比較
Phosphoric acid–chloromethanol (1/1) can be compared with other similar compounds such as:
Phosphoric acid–methanol (1/1): Lacks the chlorine atom, resulting in different reactivity and applications.
Phosphoric acid–chloroethanol (1/1): Contains an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
Phosphoric acid–chloropropanol (1/1): Has a longer carbon chain, affecting its solubility and reactivity.
The uniqueness of phosphoric acid–chloromethanol (1/1) lies in its specific combination of functional groups, which imparts distinct chemical properties and a wide range of applications in various fields.
特性
CAS番号 |
56590-75-1 |
|---|---|
分子式 |
CH6ClO5P |
分子量 |
164.48 g/mol |
IUPAC名 |
chloromethanol;phosphoric acid |
InChI |
InChI=1S/CH3ClO.H3O4P/c2-1-3;1-5(2,3)4/h3H,1H2;(H3,1,2,3,4) |
InChIキー |
OKLBIBSEZDPUBY-UHFFFAOYSA-N |
正規SMILES |
C(O)Cl.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)


![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)



methanone](/img/structure/B14640087.png)

